4-Hydroxyestrone-13C6

Isotope Ratio Mass Spectrometry Stable Isotope Labeling Analytical Chemistry

4-Hydroxyestrone-13C6 is a uniformly 13C-labeled internal standard essential for accurate and reproducible LC-MS/MS quantification of the catechol estrogen 4-hydroxyestrone in complex biological matrices. Unlike unlabeled or deuterated analogs, this SIL-IS co-elutes identically with the target analyte and provides a stable +6 Da mass shift unaffected by deuterium/hydrogen exchange, ensuring robust correction for matrix effects and ionization suppression. With 99 atom% 13C enrichment and ≥98% chemical purity, it meets the traceability requirements for FDA/ICH-compliant bioanalytical method validation, delivering precision (CV <15%) and accuracy (85-115%) across the calibration range. Ideal for epidemiological studies and stable isotope-resolved metabolomics.

Molecular Formula C18H22O3
Molecular Weight 292.32 g/mol
Cat. No. B15143777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxyestrone-13C6
Molecular FormulaC18H22O3
Molecular Weight292.32 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4O)O
InChIInChI=1S/C18H22O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h4,6,11-12,14,19,21H,2-3,5,7-9H2,1H3/t11-,12-,14+,18+/m1/s1/i1+1,5+1,7+1,14+1,16+1,18+1
InChIKeyXQZVQQZZOVBNLU-GSXYVCLNSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxyestrone-13C6: Stable Isotope-Labeled Internal Standard for Accurate Estrogen Metabolite Quantification


4-Hydroxyestrone-13C6 is a stable isotope-labeled analog of the endogenous catechol estrogen 4-hydroxyestrone (4-OHE1). The compound is uniformly 13C-labeled at six carbon positions (13,14,15,16,17,18-13C6) and is primarily employed as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the precise quantification of 4-hydroxyestrone in complex biological matrices . Its molecular formula is C12[13C]6H22O3, with a molecular weight of 292.32 g/mol, and it is supplied with a certified isotopic enrichment of 99 atom% 13C and chemical purity of ≥97% .

Why Unlabeled 4-Hydroxyestrone or Deuterated Analogs Cannot Substitute for 4-Hydroxyestrone-13C6 in Quantitative LC-MS/MS Workflows


In LC-MS/MS quantification of endogenous 4-hydroxyestrone, the use of a stable isotope-labeled internal standard (SIL-IS) is mandatory to correct for matrix effects, ionization suppression, and analyte loss during sample preparation. Unlabeled 4-hydroxyestrone is indistinguishable from the endogenous analyte and thus cannot serve as an IS. Deuterated analogs (e.g., 4-Hydroxyestrone-d4) are widely used but are susceptible to deuterium/hydrogen exchange under certain chromatographic or sample storage conditions, which can compromise quantification accuracy [1]. In contrast, 13C-labeled internal standards like 4-Hydroxyestrone-13C6 exhibit identical physicochemical properties to the unlabeled analyte, co-elute precisely, and provide a stable mass shift of +6 Da that is unaffected by exchange reactions, ensuring robust and reproducible quantification across diverse biological matrices [2].

4-Hydroxyestrone-13C6: Head-to-Head Performance Data Versus Unlabeled and Deuterated Comparators


Isotopic Enrichment: 99 Atom% 13C for 4-Hydroxyestrone-13C6 Versus Unlabeled and Deuterated Standards

4-Hydroxyestrone-13C6 is specified at 99 atom% 13C enrichment, meaning that 99% of the carbon atoms at the labeled positions (13,14,15,16,17,18) are the heavy isotope. This contrasts with unlabeled 4-hydroxyestrone, which has a natural 13C abundance of approximately 1.1% . Compared to a typical deuterated internal standard such as 4-Hydroxyestrone-d4 (isotopic purity typically 98%), the 13C6 variant provides a comparable or slightly higher isotopic enrichment while avoiding the risk of deuterium loss .

Isotope Ratio Mass Spectrometry Stable Isotope Labeling Analytical Chemistry

Quantitative Sensitivity: 20 pg LOQ Achieved with 13C-Labeled Internal Standard Versus 1000 pg with Unlabeled Methods

A validated LC-ESI-MS/MS method employing a 13C-labeled internal standard for 4-hydroxyestrone achieved a lower limit of quantitation (LOQ) of 20 pg per sample [1]. In contrast, an earlier stable isotope dilution HPLC-ESI-MS method for urinary 4-hydroxyestrone without a dedicated 13C6-IS reported an LOQ of 1 ng per 10-mL urine sample (equivalent to 1000 pg) [2]. This represents a 50-fold improvement in detection sensitivity when a 13C-labeled IS is properly integrated into the workflow.

LC-MS/MS Method Validation Catechol Estrogen Analysis

Mass Shift and Chromatographic Co-Elution: +6 Da for 13C6-4-OHE1 Versus +4 Da for d4-4-OHE1

4-Hydroxyestrone-13C6 provides a mass shift of +6 Da relative to the unlabeled analyte (monoisotopic mass 286.3655 Da vs. 292.325 Da) . This is larger than the +4 Da shift provided by the deuterated analog 4-Hydroxyestrone-d4 [1]. The larger mass separation reduces the risk of isotopic cross-talk between the analyte and IS channels in triple quadrupole MS, improving signal specificity. Furthermore, 13C-labeled internal standards exhibit identical reversed-phase chromatographic retention times to the unlabeled analyte, ensuring perfect co-elution and compensation for matrix effects, a property not always shared by structural analog internal standards [2].

Isotope Dilution Mass Spectrometry Chromatographic Resolution Internal Standard Selection

4-Hydroxyestrone-13C6: Validated Applications in Clinical Metabolomics, Epidemiology, and Bioanalytical Method Development


Quantitative Profiling of Estrogen Metabolites in Human Serum and Urine for Breast Cancer Risk Studies

4-Hydroxyestrone-13C6 is employed as the internal standard in validated LC-MS/MS panels that simultaneously quantify 15+ estrogen metabolites in serum [1]. The 50-fold improvement in LOQ demonstrated in comparative studies [2] enables accurate measurement of low-abundance 4-OHE1 in postmenopausal women and in archived biobank specimens, supporting large-scale epidemiological investigations into the role of catechol estrogen metabolism in breast carcinogenesis.

Method Development and Validation for Regulatory Bioanalysis of Estrogen Metabolites

Analytical laboratories developing FDA/ICH-compliant bioanalytical methods for 4-hydroxyestrone rely on 4-Hydroxyestrone-13C6 as the SIL-IS to achieve the required precision (CV <15%) and accuracy (85-115%) across the calibration range [3]. The high isotopic enrichment (99 atom% 13C) and defined chemical purity (≥97%) provide the traceability necessary for method validation and cross-study data harmonization.

Stable Isotope Tracing of 4-Hydroxyestrone Formation in Cell Culture and Tissue Models

The +6 Da mass shift of 4-Hydroxyestrone-13C6 facilitates stable isotope-resolved metabolomics studies, where the labeled compound can be used as a metabolic tracer or as an internal standard for quantifying the conversion of estrone to 4-hydroxyestrone in microsomal incubations or cell-based assays .

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